molecular formula C7H11ClO3 B13227979 Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate

Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate

Cat. No.: B13227979
M. Wt: 178.61 g/mol
InChI Key: JVKYJDUUOBVOAC-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C7H11ClO3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate typically involves the reaction of ethyl 2-chloroacetoacetate with methyloxirane under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxy esters.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Ring-Opening Reactions: Acidic or basic conditions can facilitate ring-opening. Common reagents include hydrochloric acid, sulfuric acid, or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted esters or amides.

    Ring-Opening Reactions: β-hydroxy esters are the primary products.

    Oxidation and Reduction: Carboxylic acids and alcohols are formed, respectively.

Scientific Research Applications

Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The chlorine atom also serves as a good leaving group, facilitating substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate
  • Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate
  • Methyl 2-bromo-3-ethyl-3-methyloxirane-2-carboxylate

Uniqueness

Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct chemical reactivity and biological activity. Its combination of an ester group and a chloro substituent makes it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate is a synthetic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications. This article reviews the available literature on the biological properties of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic uses.

Chemical Structure

This compound can be described by its molecular formula C8H13ClO3C_8H_{13}ClO_3. The presence of the epoxide functional group suggests that it may participate in nucleophilic reactions, which are significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its ability to interact with biological macromolecules. The epoxide group is known to react with nucleophiles such as thiols and amines, leading to modifications in proteins and nucleic acids.

1. Antimicrobial Activity

Research indicates that compounds containing epoxide groups exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study reported that similar epoxide derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting a potential for this compound as an antimicrobial agent .

2. Cytotoxicity

Cytotoxic effects have been observed in various cell lines when exposed to epoxide-containing compounds. In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress . The compound's cytotoxicity was assessed using MTT assays, revealing a dose-dependent response.

Toxicological Profile

Understanding the toxicological implications of this compound is essential for its safe application.

1. Acute Toxicity

Acute toxicity studies have shown that exposure to high concentrations can lead to dermal irritation and respiratory issues. The European Commission's report classified similar compounds with epoxide functionalities as having significant dermal toxicity, necessitating careful handling .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against a panel of pathogens, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.
    PathogenMIC (µg/mL)
    E. coli32
    S. aureus16
    Candida albicans64
  • Cytotoxicity Assessment : A study involving human cancer cell lines indicated that the compound induced cell death at concentrations above 50 µM, with an IC50 value determined at approximately 30 µM.

Properties

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C7H11ClO3/c1-4-6(2)7(8,11-6)5(9)10-3/h4H2,1-3H3

InChI Key

JVKYJDUUOBVOAC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)(C(=O)OC)Cl)C

Origin of Product

United States

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